
(6S)-4-Ethoxy-6-phenyl-5,6-dihydro-2(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6S)-4-Ethoxy-6-phenyl-5,6-dihydro-2(1H)-pyridinone is a chemical compound that belongs to the class of pyridinones. This compound is characterized by its unique structure, which includes an ethoxy group and a phenyl group attached to a dihydropyridinone ring. The stereochemistry of the compound is specified by the (6S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Méthodes De Préparation
The synthesis of (6S)-4-Ethoxy-6-phenyl-5,6-dihydro-2(1H)-pyridinone can be achieved through various synthetic routes. One common method involves the reaction of a suitable precursor with ethyl alcohol and a phenyl-containing reagent under controlled conditions. The reaction typically requires the use of a catalyst and may involve multiple steps, including the formation of intermediate compounds. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
(6S)-4-Ethoxy-6-phenyl-5,6-dihydro-2(1H)-pyridinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The ethoxy and phenyl groups can be substituted with other functional groups using appropriate reagents and conditions. For example, halogenation can be achieved using halogenating agents like chlorine or bromine.
Addition: The compound can undergo addition reactions with various reagents, leading to the formation of addition products.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
(6S)-4-Ethoxy-6-phenyl-5,6-dihydro-2(1H)-pyridinone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in assays to evaluate its effects on different biological targets.
Medicine: The compound is investigated for its potential therapeutic applications. It is studied for its ability to interact with specific molecular targets, such as enzymes and receptors, which may lead to the development of new drugs.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (6S)-4-Ethoxy-6-phenyl-5,6-dihydro-2(1H)-pyridinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target. For example, the compound may inhibit the activity of an enzyme by binding to its active site, or it may activate a receptor by mimicking the action of a natural ligand .
Comparaison Avec Des Composés Similaires
(6S)-4-Ethoxy-6-phenyl-5,6-dihydro-2(1H)-pyridinone can be compared with other similar compounds, such as:
(5R,6S)-5-Ethyl-1-oxo-5,6-dihydro-1H,3H-pyrano[3,4-c]pyran-6-yl β-D-glucopyranoside: This compound has a similar pyranone structure but differs in the substituents attached to the ring.
Propyl (6S)-6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: This compound features a similar chiral center and phenyl group but has different functional groups and a different ring structure.
The uniqueness of this compound lies in its specific combination of substituents and its potential biological activities, which distinguish it from other related compounds.
Propriétés
Formule moléculaire |
C13H15NO2 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
(2S)-4-ethoxy-2-phenyl-2,3-dihydro-1H-pyridin-6-one |
InChI |
InChI=1S/C13H15NO2/c1-2-16-11-8-12(14-13(15)9-11)10-6-4-3-5-7-10/h3-7,9,12H,2,8H2,1H3,(H,14,15)/t12-/m0/s1 |
Clé InChI |
SXMHUESUJSJGHL-LBPRGKRZSA-N |
SMILES isomérique |
CCOC1=CC(=O)N[C@@H](C1)C2=CC=CC=C2 |
SMILES canonique |
CCOC1=CC(=O)NC(C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[2-[4-(acetyloxy)-3-methoxyphenyl]ethyl]-](/img/structure/B13815888.png)
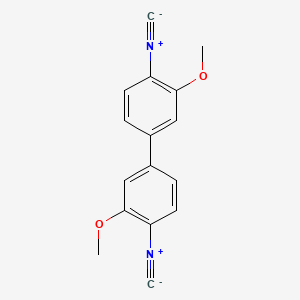
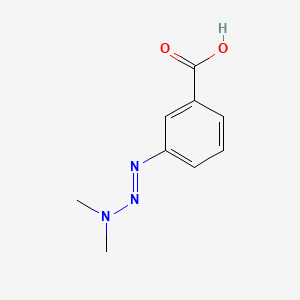
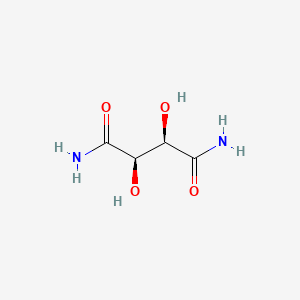
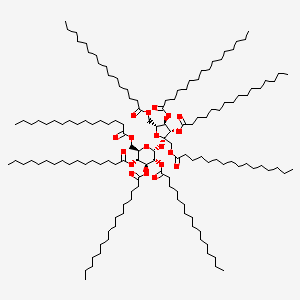
![1,2-Dihydro-1,10-dimethylanthra[2,1-b]furan-4,5-dione](/img/structure/B13815927.png)

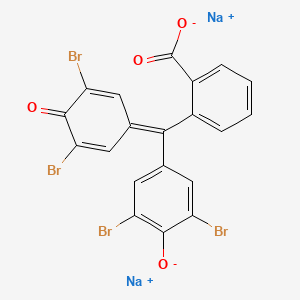

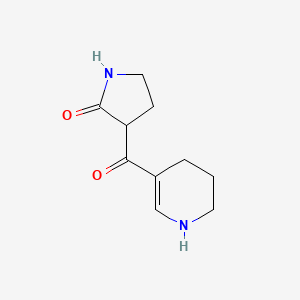
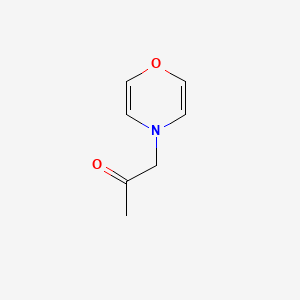
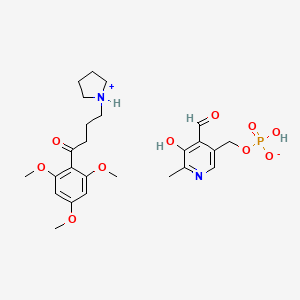

![4-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid](/img/structure/B13815978.png)
